
GlcNAc-MurNAc-GlcNAc-MurNAc
描述
“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is a complex carbohydrate derivative. It is composed of multiple sugar units linked together with acetylamino groups. Such compounds are often found in biological systems and can play significant roles in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” typically involves the stepwise addition of sugar units. Each step requires specific protecting groups to ensure the correct linkage formation. Common reagents include acetyl chloride for acetylation and various glycosyl donors and acceptors for glycosidic bond formation. Reaction conditions often involve the use of catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.
科学研究应用
Microbial Metabolism
Role in Peptidoglycan Recycling:
GlcNAc-MurNAc is a crucial component of peptidoglycan (PGN), which forms the cell wall of bacteria. Studies have shown that this compound is utilized by specific oral pathogens, such as Treponema forsythia, as a growth factor. The bacterium employs various enzymes like lytic transglycosylases and amidases to degrade PGN, releasing GlcNAc-MurNAc fragments that can be recycled for cell wall synthesis .
Enzymatic Activity:
Research indicates that enzymes such as the exo-β-N-acetylmuramidase NamZ from Bacillus subtilis specifically hydrolyze GlcNAc-MurNAc, facilitating the turnover of PGN . This enzymatic action is vital for bacterial growth and survival, particularly under nutrient-limited conditions.
Immunomodulatory Effects
TLR4 Agonist Properties:
Recent findings highlight GlcNAc-MurNAc as a Toll-like receptor 4 (TLR4) agonist, which activates immune responses independently of the conventional NOD1/2 pathways. This property has been demonstrated in studies showing that administration of GlcNAc-MurNAc can protect against colitis in mouse models through TLR4-dependent mechanisms .
Impact on Gut Microbiota:
The compound's ability to stimulate immune responses suggests its potential role in modulating gut microbiota interactions with the host's immune system. It has been shown to enhance the host's defense mechanisms without triggering excessive inflammation, thereby maintaining gut homeostasis .
Potential Therapeutic Applications
Colitis Treatment:
Given its immunomodulatory properties, GlcNAc-MurNAc is being investigated for therapeutic applications in inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its ability to engage TLR4 may offer a novel approach to managing these conditions by promoting protective immune responses while mitigating inflammation .
Antimicrobial Strategies:
The disaccharide's role in bacterial metabolism also positions it as a potential target for developing antimicrobial agents. By inhibiting the enzymes involved in PGN degradation and recycling, it may be possible to disrupt bacterial growth selectively .
Research Findings and Case Studies
作用机制
The mechanism of action of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” involves its interaction with specific enzymes and receptors in biological systems. The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The glycosidic bonds can be cleaved by glycosidases, releasing the sugar units for further metabolic processes.
相似化合物的比较
Similar Compounds
Chitin: A polymer of N-acetylglucosamine, found in the exoskeletons of arthropods.
Peptidoglycan: A polymer consisting of sugars and amino acids, forming the cell wall of bacteria.
Hyaluronic Acid: A polymer of glucuronic acid and N-acetylglucosamine, found in connective tissues.
Uniqueness
“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is unique due to its specific sequence of sugar units and the presence of multiple acetylamino groups. This structure can confer unique biochemical properties, such as specific binding affinities and reactivity.
生物活性
GlcNAc-MurNAc-GlcNAc-MurNAc, a compound consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, is a critical component of bacterial peptidoglycan. This structure plays a significant role in the biological activity of various microorganisms, particularly in their interactions with host immune systems and their overall metabolism. This article reviews the biological activities associated with this compound, including its role in microbial physiology, immune response modulation, and potential therapeutic applications.
Structure and Composition
The compound this compound is composed of two repeating disaccharide units:
- N-acetylglucosamine (GlcNAc) : A sugar derivative that is crucial for the structural integrity of bacterial cell walls.
- N-acetylmuramic acid (MurNAc) : A unique sugar found in the peptidoglycan layer of bacterial cell walls that contributes to their rigidity.
This alternating structure is essential for maintaining the strength and stability of bacterial cell walls, making it a target for antimicrobial agents.
1. Cell Wall Integrity and Bacterial Growth
The peptidoglycan layer, primarily composed of GlcNAc and MurNAc, provides mechanical support to bacterial cells. Enzymes such as lysozymes hydrolyze this layer, leading to cell lysis. For instance, research indicates that lysozyme can cleave the bond between GlcNAc and MurNAc, resulting in the degradation of the bacterial cell wall .
2. Immune System Modulation
GlcNAc-MurNAc fragments act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host immune system. These fragments can activate Toll-like receptor 4 (TLR4), triggering an immune response. Studies have shown that gut microbiota-derived peptidoglycan fragments, including GlcNAc-MurNAc, can modulate immune responses by enhancing inflammation or promoting tolerance depending on their concentration and context .
3. Role in Bacterial Metabolism
Research has demonstrated that certain bacteria can utilize MurNAc as a carbon source, indicating its importance in metabolic pathways. For example, Mycobacterium tuberculosis can metabolize MurNAc to support its growth under specific conditions . The ability to recycle peptidoglycan components like GlcNAc and MurNAc is crucial for bacterial survival during nutrient-limited conditions .
Case Study 1: Lysozyme Activity
A study focused on Bacillus subtilis revealed that the exo-β-N-acetylmuramidase NamZ specifically hydrolyzes peptidoglycan substrates like para-nitrophenyl β-MurNAc. The deletion of the namZ gene led to an accumulation of specific cell wall fragments, highlighting the enzyme's role in cell wall turnover and recycling .
Case Study 2: Immune Response Activation
In a clinical setting, gut microbiota-derived GlcNAc-MurNAc fragments were shown to activate TLR4 signaling pathways in human cells. This activation was linked to an increase in pro-inflammatory cytokines, illustrating how microbial components can influence host immunity .
Research Findings
常见问题
Basic Research Questions
Q. What experimental techniques are used to confirm the structural integrity of GlcNAc-MurNAc-GlcNAc-MurNAc in bacterial peptidoglycan?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are primary tools for structural validation. For NMR, focus on , , and 2D experiments (e.g., COSY, NOESY) to resolve glycosidic linkages and confirm stereochemistry. Mass spectrometry (e.g., MALDI-TOF) validates molecular weight and fragmentation patterns. Cross-reference data with existing bacterial cell wall studies to ensure alignment with known peptidoglycan architectures .
Q. How is this compound synthesized in vitro for biochemical studies?
- Methodological Answer: Enzymatic synthesis using purified bacterial transglycosylases (e.g., MtgA) or chemical methods like solid-phase peptide synthesis (SPPS) are common. For SPPS, protect amine and carboxyl groups on MurNAc and GlcNAc residues to prevent side reactions. Monitor reaction progress via HPLC with UV detection at 210 nm (carbohydrate absorption). Optimize pH (6.5–7.5) and temperature (37°C) to mimic physiological conditions .
Q. What role does this compound play in antibiotic resistance mechanisms?
- Methodological Answer: Investigate its interaction with penicillin-binding proteins (PBPs) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare binding affinities in resistant vs. susceptible bacterial strains. Supplement with gene knockout studies (e.g., CRISPR-Cas9) to assess peptidoglycan remodeling under β-lactam exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enzymatic degradation rates of this compound across studies?
- Methodological Answer: Conduct a meta-analysis of kinetic parameters (, ) from literature, controlling for variables like pH, temperature, and enzyme purity. Replicate key experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with in silico simulations (molecular docking) to assess enzyme-substrate compatibility .
Q. What strategies improve the yield of this compound in large-scale enzymatic synthesis?
- Methodological Answer: Optimize enzyme-to-substrate ratios using Design of Experiments (DoE) frameworks. Screen thermostable mutants of transglycosylases via directed evolution. Implement continuous-flow reactors to minimize product inhibition. Monitor yield via LC-MS and adjust co-factor (e.g., UDP-MurNAc) concentrations dynamically .
Q. How do structural modifications of this compound affect its immunogenicity in mammalian systems?
- Methodological Answer: Synthesize analogs with modified acyl chains or glycosidic linkages. Test TLR2/4 activation in macrophage cell lines using ELISA (cytokine secretion) and flow cytometry (surface marker expression). Compare with native structures via X-ray crystallography to correlate structural changes with immune response .
Q. What computational models predict the binding dynamics of this compound with lysozyme?
- Methodological Answer: Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models. Parameterize force fields (CHARMM36) for carbohydrate-protein interactions. Validate predictions with experimental data from SPR or cryo-EM. Assess free energy changes (MM-PBSA) to identify critical binding residues .
Q. Data Analysis and Reproducibility
Q. What protocols ensure reproducibility in studies involving this compound purification?
- Methodological Answer: Document purification steps (e.g., ion-exchange chromatography, gel filtration) with exact buffer compositions and gradient profiles. Share raw chromatograms and SDS-PAGE gels in supplementary materials. Use reference standards (e.g., commercially available peptidoglycan fragments) for calibration. Adhere to FAIR data principles for public datasets .
Q. How should researchers address contradictions in NMR assignments of this compound across publications?
- Methodological Answer: Re-analyze disputed spectra using unified processing software (e.g., MestReNova) with identical parameters (apodization, baseline correction). Collaborate with original authors to access raw data. Publish correction notes with revised assignments and 2D NMR overlays for transparency .
Q. Ethical and Literature Practices
Q. What guidelines govern the citation of proprietary datasets in this compound research?
属性
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)/t11?,12?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,35-,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGNIONPNSJNO-IKAUHERNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
974.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。